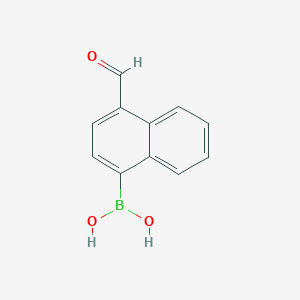

(4-formylnaphthalen-1-yl)boronic Acid

Übersicht

Beschreibung

(4-formylnaphthalen-1-yl)boronic Acid, also known as 4-formyl-1-naphthylboronic acid, is a boronic acid compound with the molecular formula C11H9BO3 . It has a molecular weight of 200 g/mol . The compound is typically stored at 2-8°C in an inert atmosphere .

Synthesis Analysis

Boronic acids, including (4-formylnaphthalen-1-yl)boronic Acid, are generally synthesized through metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . A recent study has also highlighted the use of a diboron/methoxide/pyridine reaction system for the photoactivation of an in situ generated super electron donor, enabling an efficient, transition-metal-free borylation of unactivated aryl chlorides .

Molecular Structure Analysis

The InChI code for (4-formylnaphthalen-1-yl)boronic Acid is 1S/C11H9BO3/c13-7-8-5-6-11 (12 (14)15)10-4-2-1-3-9 (8)10/h1-7,14-15H . The compound has a topological polar surface area of 57.5 Ų and a complexity of 232 .

Chemical Reactions Analysis

Boronic acids, including (4-formylnaphthalen-1-yl)boronic Acid, have been widely used in various organic reactions. They are important in Suzuki-Miyaura coupling, aromatic functionalization, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, and addition to carbonyl and imine derivatives .

Physical And Chemical Properties Analysis

(4-formylnaphthalen-1-yl)boronic Acid is a solid compound . It has a molecular weight of 200.00 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .

Wissenschaftliche Forschungsanwendungen

Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

One of the best-studied reactions is boronic acid (BA)-mediated cis-diol conjugation . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences . This includes iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .

These chemistries have applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . They also emphasize the fundamental reactivity of these two conjugate chemistries with assorted nucleophiles at variable pHs, which is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

-

Boronic Acid-Containing Hydrogels

- Application : Boronic acid-containing hydrogels are important intelligent materials . With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility, and self-healing .

- Methods : The synthesis and properties of various boronic acid-containing hydrogels, including macroscopic hydrogels, microgels, and layer-by-layer self-assembled films have been studied .

- Results : These materials have found important applications in many areas, especially in biomedical areas . Their applications were described, with an emphasis on the design of various glucose sensors and self-regulated insulin delivery devices .

-

Sensing Applications

- Application : Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Methods : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

-

Enrichment of cis-Diol Containing Molecules

- Application : Boronate affinity materials (BAMs) are gaining increasing attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery . Phenylboronic acid (PBA) is a unique molecule which could selectively recognize cis-diol containing molecules (cis-diols) e.g., nucleosides, catechols, saccharides, and glycoproteins through a reversible covalent reaction .

- Methods : The principle of boronate affinity reaction is pH dependent, under high pH condition the PBA can form a covalent complex with the cis-diol group, when the pH environment changes to be acidic the complex will dissociate into the original PBA and the cis-diol .

- Results : Such pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials, which are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .

-

Synthesis of Borinic Acid Derivatives

- Application : Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Methods : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results : As well as some applications of borinic acids in cross-coupling reactions, or as bioactive compounds, they have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing thoroughly after handling .

Zukünftige Richtungen

Boronic acids, including (4-formylnaphthalen-1-yl)boronic Acid, have been growing in interest due to their wide range of applications in medicinal chemistry, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Given these findings, it is suggested that studies with boronic acids be extended in order to obtain new promising drugs shortly .

Eigenschaften

IUPAC Name |

(4-formylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHGTTWVFRLPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378451 | |

| Record name | (4-Formylnaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-formylnaphthalen-1-yl)boronic Acid | |

CAS RN |

332398-52-4 | |

| Record name | (4-Formylnaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Formyl-1-naphthalene)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)